2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-3-22-15-14(19-20-22)16(24)21(10-18-15)9-13(23)17-8-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBZNCWHRXTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide generally involves the following steps:
Formation of Triazolopyrimidine Core: : The key intermediate, 3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidine, is synthesized via a cyclization reaction starting from suitable precursors such as ethyl ester derivatives and amino-substituted pyrimidines.
Acylation Reaction: : The acylation of the triazolopyrimidine core with N-(4-methylbenzyl)acetyl chloride under mild conditions, typically using a base like triethylamine, forms the final product.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and efficiency. Large-scale production may involve:
Continuous Flow Chemistry: : To improve reaction control and efficiency.
Catalysis: : Utilizing specific catalysts to enhance reaction rates and selectivity.
Purification: : Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide: undergoes various reactions, including:
Oxidation and Reduction: : The compound's functional groups allow for oxidation and reduction reactions under suitable conditions.
Substitution Reactions: : Various substitution reactions at the triazole and pyrimidine rings, facilitated by their electronic properties.
Oxidation: : Utilizes oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Employs reducing agents such as sodium borohydride.
Substitution: : Conditions include Lewis acids like aluminum chloride or solvents like dimethylformamide.
Major Products Formed: The reactions typically yield derivatives of the parent compound with modifications at the ethyl, oxo, and benzyl positions, leading to diverse functionalities and enhanced properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, the compound serves as a building block for synthesizing more complex molecules. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic organic chemistry.
Biology: The biological applications involve studying its interaction with biological macromolecules. Research often explores its potential as an inhibitor or activator of specific enzymes or receptors due to its structural mimicry of natural ligands.
Medicine: Medically, the compound is under investigation for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in designing inhibitors for certain disease-related enzymes.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure provides properties that can enhance the performance of industrial products.
Wirkmechanismus
The mechanism by which 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolopyrimidine structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity through competitive or allosteric inhibition. The benzyl and ethyl groups contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are contextualized below against two classes of analogs from the evidence: thiazolidinone-linked coumarin acetamides () and thiazolo[3,2-a]pyrimidine carboxylates ().
Core Heterocyclic Framework
Substituent Effects
The 4-methylbenzyl group in the target compound likely improves membrane permeability relative to the polar trimethoxybenzylidene group in ’s compound, while the ethyl substituent at position 3 may reduce metabolic oxidation compared to smaller alkyl chains .
Solubility and Bioavailability
- The triazolo-pyrimidine core may confer moderate metabolic stability, as triazole rings are less prone to oxidative degradation than thiazolidinones .
Biologische Aktivität
The compound 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with an acetamide functional group. Its molecular formula is and it has a molecular weight of approximately 326.35 g/mol . The unique arrangement of substituents enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₆O₂ |
| Molecular Weight | 326.35 g/mol |
| Structural Features | Triazolo-pyrimidine core with acetamide group |
Synthesis
The synthesis of this compound can be achieved through various methodologies involving reactions typical for heterocyclic compounds. Key synthetic pathways may include:
- Formation of the triazole ring via cyclization reactions.
- Substitution reactions to introduce the ethyl and methyl groups.
- Acetamide formation through acylation reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimido[4,5-d]pyrimidines have shown potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
In a study evaluating various derivatives against human tumor cell lines, certain compounds demonstrated IC50 values lower than 1 μM, indicating strong inhibitory activity against CDK2 and CDK4. The following table summarizes some findings related to CDK inhibition:
| Compound | CDK2 IC50 (μM) | CDK4 IC50 (μM) | Selectivity |
|---|---|---|---|
| Compound 7f | 0.05 | 0.66 | High |
| Compound 7e | 0.25 | No activity | Moderate |
| Compound 7d | >10 | >10 | Low |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar triazole derivatives have shown efficacy against various pathogenic bacteria and fungi. In vitro studies have indicated that certain derivatives possess antibacterial activity comparable to standard antibiotics like chloramphenicol.
The proposed mechanism involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.
- Receptor Modulation : It can act as either an agonist or antagonist at various receptors, influencing critical signaling pathways in cells.
Study on Anticancer Activity
A study published in PMC3163380 evaluated a series of triazole derivatives for their anticancer properties. The results indicated that compounds with similar structures to our target exhibited significant inhibition of tumor cell proliferation:
"Compounds showed potent and selective CDK inhibitory activities and inhibited in vitro cellular proliferation in cultured human tumor cells" .
Evaluation of Antimicrobial Properties
In another investigation focusing on triazolethiones, compounds were screened for cytotoxic activity against human malignant cell lines (MCF-7). Notably, certain derivatives displayed enhanced potency compared to traditional treatments:
"Compound 69c showed more potent cytotoxic activity against MCF-7 cells compared with compound 67c" .
Q & A
What is the structural significance of the triazolopyrimidine core in this compound, and how do substituents influence its bioactivity?
Level: Basic
Answer:
The triazolopyrimidine core is a heterocyclic scaffold critical for interactions with biological targets, particularly enzymes and receptors. The nitrogen-rich structure facilitates hydrogen bonding and π-π stacking, enabling competitive inhibition of kinases or nucleotide-binding domains . Substituents like the 3-ethyl and 4-methylbenzyl groups modulate lipophilicity, target selectivity, and metabolic stability. For example, bulky aromatic substituents (e.g., 4-methylbenzyl) enhance binding to hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., oxo) stabilize tautomeric forms that influence binding kinetics .
What are the critical steps and challenges in synthesizing this compound?
Level: Basic
Answer:
Synthesis typically involves:
Core Formation: Cyclocondensation of ethyl 4-chloro-2-(hydrazineylidene)-3-oxopentanoate with amidines to generate the triazolopyrimidine core .
Functionalization: Alkylation or nucleophilic substitution at the 6-position to introduce the acetamide side chain.
Coupling: Reaction of the activated core with 4-methylbenzylamine under Mitsunobu or EDC/NHS coupling conditions .
Challenges:
- Regioselectivity: Ensuring substitution at the 6-position requires strict temperature control (0–5°C) and anhydrous solvents (e.g., DMF) .
- Purification: High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the product from regioisomers .
How can researchers ensure purity and structural fidelity during synthesis?
Level: Basic
Answer:
- Analytical Techniques:
- HPLC: Monitor reaction progress and quantify purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
- NMR Spectroscopy: Confirm regiochemistry via characteristic shifts (e.g., H-5 proton at δ 8.2–8.5 ppm in CDCl₃) and absence of impurities .
- Recrystallization: Use solvent systems like ethanol/water or ethyl acetate/hexane to remove residual reactants .
What spectroscopic and computational methods validate the compound’s structure?
Level: Basic
Answer:
- FT-IR: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of 4-methylbenzyl group, m/z ∆ = 121) .
- X-ray Crystallography: Resolves tautomeric forms (e.g., 7-oxo vs. 7-hydroxy) and confirms spatial arrangement of substituents .
How should researchers design experiments to evaluate kinase inhibition activity?
Level: Advanced
Answer:
Target Selection: Prioritize kinases with ATP-binding pockets (e.g., CDKs, EGFR) based on structural homology to triazolopyrimidine inhibitors .
Assay Design:
- In vitro: Use fluorescence-based ADP-Glo™ assays to measure ATPase activity inhibition (IC₅₀ determination) .
- Cellular: Quantify apoptosis markers (e.g., caspase-3 cleavage) in cancer cell lines (e.g., MCF-7) via flow cytometry .
Controls: Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO) to normalize results .
How can contradictory bioactivity data across studies be resolved?
Level: Advanced
Answer:
- Orthogonal Assays: Replicate findings using distinct methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
- Structural Analysis: Compare X-ray co-crystallography data to identify binding mode discrepancies caused by tautomerism or solvent effects .
- Statistical Rigor: Apply multivariate analysis to account for variables like cell line heterogeneity or batch-to-batch compound variability .
What computational strategies predict target interactions and off-target risks?
Level: Advanced
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonds with hinge-region residues) .
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors at C-2 and C-7) for virtual screening of analogs .
- Off-Target Profiling: Employ SwissTargetPrediction to assess risks for GPCRs or ion channels, followed by experimental validation .
How are structure-activity relationship (SAR) studies optimized for this scaffold?
Level: Advanced
Answer:
Analog Synthesis: Modify substituents (e.g., ethyl → cyclopropyl, 4-methylbenzyl → 4-fluorobenzyl) via parallel synthesis .
Activity Clustering: Group analogs by IC₅₀ ranges (e.g., <1 µM, 1–10 µM) to identify critical substituents .
3D-QSAR: Develop CoMFA models correlating steric/electrostatic fields with activity trends .
What methodologies assess metabolic stability and toxicity?
Level: Advanced
Answer:
- Microsomal Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
- CYP Inhibition: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify isoform-specific inhibition .
- hERG Assay: Patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC₅₀ for hERG channel blockade) .
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